6-Bromonaphthalen-2-yl azepane-1-carboxylate
Overview
Description
6-Bromonaphthalen-2-yl azepane-1-carboxylate is an organic compound with the molecular formula C17H18BrNO2 and a molecular weight of 348.2343 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to an azepane ring via a carboxylate linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromonaphthalen-2-yl azepane-1-carboxylate typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 6-bromo-2-naphthol.
Formation of Azepane Ring: The bromonaphthalene derivative is then reacted with azepane-1-carboxylic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Bromonaphthalen-2-yl azepane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromonaphthalen-2-yl azepane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromonaphthalen-2-yl azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can interact with various enzymes and receptors, leading to biological effects. The azepane ring may also contribute to the compound’s activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-naphthol
- 6-Bromonaphthalen-2-yl piperidine-1-carboxylate
- 4-Bromonaphthalene-1-boronic acid
Uniqueness
6-Bromonaphthalen-2-yl azepane-1-carboxylate is unique due to the presence of both the bromonaphthalene and azepane moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(6-bromonaphthalen-2-yl) azepane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-15-7-5-14-12-16(8-6-13(14)11-15)21-17(20)19-9-3-1-2-4-10-19/h5-8,11-12H,1-4,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZYISVFELIZLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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